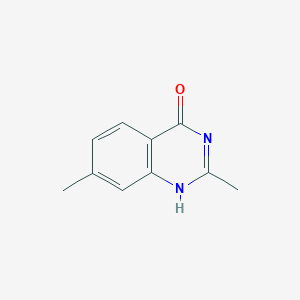
2,7-Dimethylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has shown promising results in various biological studies.
作用機序
The mechanism of action of 2,7-Dimethylquinazolin-4(1H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, it has been found to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
生化学的および生理学的効果
2,7-Dimethylquinazolin-4(1H)-one has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. Moreover, it has been found to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.
実験室実験の利点と制限
2,7-Dimethylquinazolin-4(1H)-one has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it readily available for research purposes. Moreover, it has been found to possess potent biological activity, which makes it a promising candidate for drug development. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2,7-Dimethylquinazolin-4(1H)-one. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Moreover, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Additionally, the development of new synthesis methods and the optimization of existing methods can improve the yield and purity of the compound, making it more readily available for research purposes.
合成法
The synthesis of 2,7-Dimethylquinazolin-4(1H)-one can be achieved through various methods, including the reaction of anthranilic acid with acetone and ammonium acetate or the reaction of 2-aminoacetophenone with formic acid and acetic anhydride. These methods have been optimized to yield high purity and high yield of the compound.
科学的研究の応用
2,7-Dimethylquinazolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Moreover, it has been found to be a potent inhibitor of various enzymes, including tyrosine kinase and topoisomerase.
特性
IUPAC Name |
2,7-dimethyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDXLMFGKZOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616642 |
Source


|
| Record name | 2,7-Dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylquinazolin-4(1H)-one | |
CAS RN |
194473-09-1 |
Source


|
| Record name | 2,7-Dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


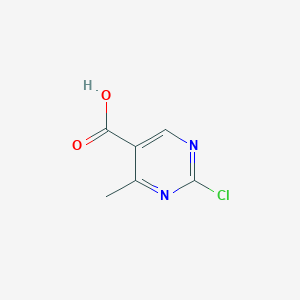


![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
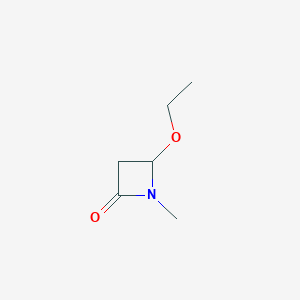
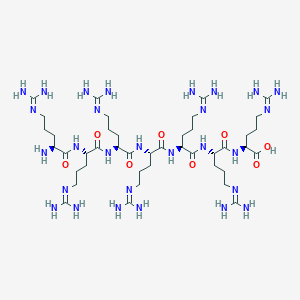
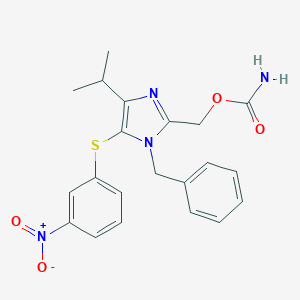
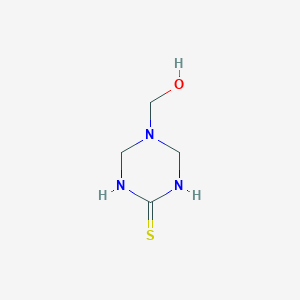
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)